DiAzK

RNA-protein interactions photo-crosslinking IRP1

DiAzK is a genetically encoded, UV-activatable photocrosslinking amino acid that overcomes the low efficiency of conventional 254 nm UV crosslinking. With site-specific incorporation via amber suppression, DiAzK delivers a 7-fold higher crosslinking yield for CLIP-seq and RIC protocols, enabling stringent washing and higher-confidence RNA target identification. Its diazirine photochemistry produces predictable, MS-cleavable crosslinks for automated XL-MS analysis. Choose DiAzK for near-atomic mapping of protein interfaces and covalent capture of transient interactions in the native cellular environment.

Molecular Formula C12H22N4O4
Molecular Weight 286.332
CAS No. 2231405-65-3
Cat. No. B2908570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiAzK
CAS2231405-65-3
Molecular FormulaC12H22N4O4
Molecular Weight286.332
Structural Identifiers
SMILESCC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C12H22N4O4/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18)/t9-/m0/s1
InChIKeyRZJVINTUKBDURT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DiAzK (CAS 2231405-65-3): A Genetically Encoded Photo-Crosslinking Amino Acid for Protein Interaction Mapping and Procurement


DiAzK (H-L-Photo-lysine; CAS 2231405-65-3) is a diazirine-containing lysine analog that functions as a genetically encoded, UV-activatable photo-crosslinking unnatural amino acid [1]. It is designed for site-selective incorporation into proteins via expanded genetic code technologies, enabling covalent capture of transient or weak protein–protein and protein–RNA interactions upon exposure to 365 nm UV light . As a member of the diazirine-based photoreactive amino acid class, DiAzK offers a precise tool for interactome mapping and structural biology applications where conventional crosslinking methods fail to provide adequate efficiency or spatial resolution [2].

Why DiAzK (CAS 2231405-65-3) Cannot Be Replaced by Generic 254 nm UV Crosslinking or Alternative Photo-Amino Acids in Sensitive Interaction Mapping Workflows


Generic substitution of DiAzK with conventional 254 nm UV crosslinking is compromised by intrinsically low photochemical efficiency, which severely limits the yield of crosslinked complexes and the ability to perform stringent downstream purification [1]. Alternative diazirine-based photo-amino acids such as photo-leucine and photo-methionine, while useful, exhibit nonspecific crosslinking reactivity across all 20 proteinogenic amino acids via carbene insertion into C–H bonds, and their reaction mechanism also includes an unexpected ester-forming pathway with carboxylic acids that can introduce analytical complexity in mass spectrometry workflows [2]. DiAzK provides a distinct combination of genetically encoded site-specificity, a sevenfold efficiency gain over baseline UV methods, and a defined diazirine photochemistry that enables more predictable crosslinking outcomes [3].

DiAzK (CAS 2231405-65-3): Quantitative Comparative Evidence for Scientific Selection and Procurement Decision-Making


Crosslinking Efficiency: DiAzK vs. Conventional 254 nm UV Crosslinking in RNA-Protein Interaction Capture

Using the human iron regulatory protein 1 (IRP1) as a model RNA-binding protein, site-specific incorporation of DiAzK and subsequent photoactivation at 365 nm achieved a sevenfold increase in crosslinking efficiency compared to conventional 254 nm UV crosslinking [1]. This quantifies the performance differential between a genetically encoded diazirine-based approach and the standard nucleic acid-centric UV irradiation method.

RNA-protein interactions photo-crosslinking IRP1

Photochemical Mechanism Selectivity: Diazirine-Derived Crosslinking vs. Alternative Photo-Amino Acids in Mass Spectrometry Applications

Diazirine-based crosslinkers, including photo-methionine and succinimidyldiazirine reagents, have been characterized as reacting nonspecifically with all 20 proteinogenic amino acids via reactive carbene insertion into C–H bonds, and additionally undergo isomerization to linear diazo compounds that react with carboxylic acids (Asp/Glu residues) to form MS-cleavable esters [1]. This dual-pathway reactivity means that alternative diazirine photo-amino acids cannot guarantee predictable, site-directed crosslinking to a single residue class. In contrast, DiAzK's site-specific genetic encoding combined with the defined diazirine photochemistry enables more controlled, residue-selective crosslinking within the proximity of the target protein's binding interface [2].

crosslinking mass spectrometry photo-methionine photo-leucine

Mild Irradiation Conditions: 365 nm Photoactivation vs. 254 nm UV Irradiation for Preservation of Biological Integrity

DiAzK is activated at 365 nm UV light, a milder irradiation condition compared to the 254 nm UV light used in conventional nucleic acid-centric crosslinking protocols [1]. The 254 nm wavelength is known to excite RNA nucleobases and can cause photodamage to proteins and nucleic acids, whereas 365 nm activation is specific to the diazirine moiety and avoids direct excitation of biomolecular chromophores [2].

photoactivation wavelength protein damage 365 nm

Genetic Encoding Fidelity: DiAzK Site-Specific Incorporation vs. Metabolic Labeling with Photo-Methionine/Photo-Leucine

DiAzK is incorporated site-selectively into proteins using engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA_CUA pairs, enabling precise placement of the photoreactive moiety at a defined residue position within the protein of interest [1]. In contrast, photo-leucine and photo-methionine rely on metabolic labeling, where the unnatural amino acid competes with its natural counterpart for global incorporation at all cognate codons throughout the proteome [2]. This global substitution strategy cannot provide residue-level spatial control over crosslinking and may alter protein folding or function due to widespread amino acid replacement.

genetic code expansion site-specific labeling PylRS

Minimal Structural Perturbation: DiAzK Lysine Analog vs. Bulkier Photo-Crosslinking Moieties

DiAzK is designed as a lysine analog with the diazirine moiety attached via a carbamate linkage to the ε-amino group, maintaining a side chain length and polarity similar to natural lysine [1]. This design contrasts with larger photo-crosslinkers such as benzophenone-containing unnatural amino acids (e.g., p-benzoyl-L-phenylalanine, Bpa), which introduce a bulky, hydrophobic aromatic group that can disrupt protein folding, alter binding interface geometry, or abrogate native interactions [2]. The minimal structural footprint of DiAzK (molecular weight 286.33 g/mol) enables its insertion into virtually any protein interface with minimal distortion of native conformation or binding properties .

protein interface structural perturbation lysine analog

DiAzK (CAS 2231405-65-3): Validated Research and Industrial Application Scenarios Based on Quantitative Comparative Evidence


High-Sensitivity RNA-Protein Interaction Mapping via CLIP-Seq and RIC Workflows

In crosslinking immunoprecipitation sequencing (CLIP-seq) and RNA interactome capture (RIC) protocols, DiAzK site-specifically incorporated into an RNA-binding protein of interest yields a sevenfold higher crosslinking efficiency compared to conventional 254 nm UV crosslinking [1]. This efficiency gain directly translates to increased recovery of crosslinked RNA-protein complexes, enabling more stringent washing conditions to reduce background, higher-confidence identification of RNA targets, and improved signal-to-noise in downstream sequencing analysis. The 365 nm activation wavelength further minimizes RNA photodamage, preserving the integrity of bound RNA species for accurate quantification.

Protein-Protein Interaction Interface Mapping with Ångström-Resolution Precision

When precise mapping of protein-protein binding interfaces is required for structural biology or drug discovery efforts, DiAzK enables residue-level placement of the photo-crosslinking moiety via amber suppression technology [1]. This contrasts with global metabolic labeling approaches using photo-leucine or photo-methionine, which incorporate photoreactive groups at all cognate codons and cannot provide site-specific spatial information. By systematically scanning DiAzK incorporation across the surface of a bait protein, researchers can triangulate interaction interfaces with near-atomic precision based on which positions yield crosslinks to the prey protein, generating distance constraints for integrative structural modeling .

Capture of Transient or Weak Protein Interactions in Living Cells

For studying dynamic, low-affinity, or transient protein interactions that cannot be preserved by traditional co-immunoprecipitation or chemical crosslinking, DiAzK provides a genetically encoded, photo-triggered covalent capture mechanism within the native cellular environment [1]. The minimal structural perturbation of the lysine analog ensures that the bait protein retains its native conformation and binding partners . Upon 365 nm irradiation, the diazirine generates a reactive carbene with a sub-nanosecond half-life that crosslinks only to molecular partners within ~3-4 Å of the probe, freezing even millisecond-timescale interactions for subsequent affinity purification and mass spectrometry identification [2].

MS-Cleavable Crosslinking Workflows for Automated Data Analysis

In crosslinking mass spectrometry (XL-MS) pipelines that require automated identification of crosslinked peptides, DiAzK leverages the intrinsic MS-cleavable properties of diazirine-derived crosslinks [1]. Diazirine-based reagents produce crosslinked products that fragment predictably in the mass spectrometer, generating characteristic doublet patterns that can be automatically recognized by software tools such as MeroX or StavroX. This cleavable signature dramatically simplifies data analysis and reduces false discovery rates compared to non-cleavable crosslinkers, enabling high-throughput structural proteomics applications without manual spectral interpretation .

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